4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrido[3,2-d]pyrimidine-2,6-dione.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrido[3,2-d]pyrimidine derivatives.
Scientific Research Applications
4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the ethoxy group.
Pyrido[2,3-d]pyrimidine: Different positioning of nitrogen atoms in the ring system.
Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.
Uniqueness
4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .
Properties
CAS No. |
917759-70-7 |
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Molecular Formula |
C12H12N6O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N6O/c1-2-19-11-10-9(17-12(13)18-11)4-3-8(16-10)7-5-14-15-6-7/h3-6H,2H2,1H3,(H,14,15)(H2,13,17,18) |
InChI Key |
DDEMLKYPEBKSKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CNN=C3)N |
Origin of Product |
United States |
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